molecular formula C10H10BrN3O3 B14795311 6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14795311
M. Wt: 300.11 g/mol
InChI Key: LVHMVJMRBMOABA-UHFFFAOYSA-N
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Description

6-Bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with bromine, ethoxy, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrimidine derivative with an appropriate brominated compound, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium methoxide (MeONa) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (MeONa) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, derivatives of pyrido[2,3-d]pyrimidine have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Another pyridopyrimidine derivative with similar structural features but different substituents.

    2-Aminopyrido[2,3-d]pyrimidine: A simpler derivative with an amino group instead of the ethoxy and methyl groups.

Uniqueness

6-Bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H10BrN3O3

Molecular Weight

300.11 g/mol

IUPAC Name

6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H10BrN3O3/c1-3-17-7-5(11)4-12-8-6(7)9(15)13-10(16)14(8)2/h4H,3H2,1-2H3,(H,13,15,16)

InChI Key

LVHMVJMRBMOABA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=O)NC(=O)N(C2=NC=C1Br)C

Origin of Product

United States

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